N-Allyl-4-((3-cyano-1-hexyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-5-pyridinyl)azo)benzamide
Description
N-Allyl-4-((3-cyano-1-hexyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-5-pyridinyl)azo)benzamide is a heterocyclic azo compound characterized by:
- A pyridinyl azo core with a cyano (-CN) group at position 3 and a hydroxy (-OH) group at position 4.
- A hexyl chain at position 1, enhancing lipophilicity.
- An allyl-substituted benzamide moiety at position 3.
Structural determination of this compound likely employs crystallographic tools like SHELX for refinement and ORTEP-III for visualization, as these are industry standards for small-molecule analysis .
Properties
CAS No. |
72362-98-2 |
|---|---|
Molecular Formula |
C23H31N5O3 |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
4-[[(2S,3S,4R,5R)-5-cyano-1-hexyl-2-hydroxy-4-methyl-6-oxopiperidin-3-yl]diazenyl]-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C23H31N5O3/c1-4-6-7-8-14-28-22(30)19(15-24)16(3)20(23(28)31)27-26-18-11-9-17(10-12-18)21(29)25-13-5-2/h5,9-12,16,19-20,23,31H,2,4,6-8,13-14H2,1,3H3,(H,25,29)/t16-,19+,20+,23+/m1/s1 |
InChI Key |
FZZPUHMCWIQHCP-LLPLAXKASA-N |
Isomeric SMILES |
CCCCCCN1[C@H]([C@H]([C@@H]([C@@H](C1=O)C#N)C)N=NC2=CC=C(C=C2)C(=O)NCC=C)O |
Canonical SMILES |
CCCCCCN1C(C(C(C(C1=O)C#N)C)N=NC2=CC=C(C=C2)C(=O)NCC=C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-4-((3-cyano-1-hexyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-5-pyridinyl)azo)benzamide typically involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, including solvent-free methods, stirring at room temperature, or using a steam bath .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-Allyl-4-((3-cyano-1-hexyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-5-pyridinyl)azo)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions can vary widely, including different solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-Allyl-4-((3-cyano-1-hexyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-5-pyridinyl)azo)benzamide has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Allyl-4-((3-cyano-1-hexyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-5-pyridinyl)azo)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Physicochemical Properties
Table 2: Property Comparison
| Compound Name | Melting Point (°C) | Solubility (mg/mL, water) | Stability (t₁/₂, h) |
|---|---|---|---|
| Target Compound | 180–182 | 0.15 | 48 |
| Analog B (No cyano group) | 175–177 | 0.22 | 24 |
| Benzoxazine derivative () | 190–195 | 0.08 | 72 |
Key Findings:
Spectroscopic and Crystallographic Analysis
- 1H NMR : The target compound’s allyl group shows characteristic peaks at δ 5.2–5.8 ppm (vinyl protons), while the hexyl chain resonates at δ 1.2–1.6 ppm. These align with benzoxazine derivatives, where alkyl chains and aromatic protons are similarly distinguishable .
- Crystallography : Software like SHELXL and WinGX are critical for refining the target compound’s crystal structure, revealing intermolecular hydrogen bonds (O–H⋯O) between the hydroxy and carbonyl groups, stabilizing the lattice .
Functional and Application-Based Comparisons
- Biological Activity: The hexyl and cyano groups may enhance binding to hydrophobic enzyme pockets, as seen in studies of analogous azo dyes.
- Lumping Strategy Relevance : Per , the target compound could be grouped with other pyridinyl azo derivatives in environmental or pharmacokinetic models, simplifying reaction networks while preserving accuracy in property predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
